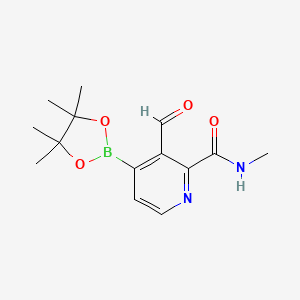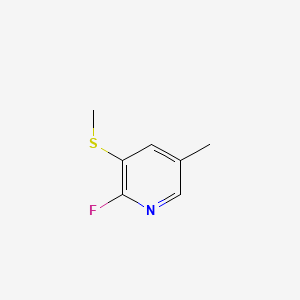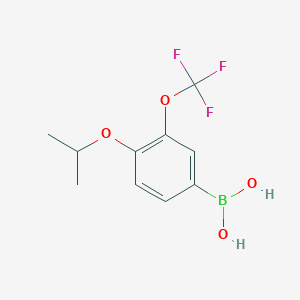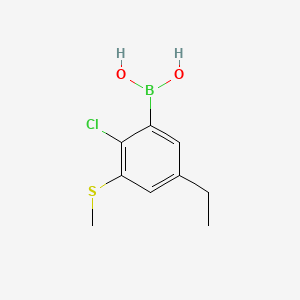
Lenalidomide-acetamido-O-PEG1-C2-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-acetamido-O-PEG1-C2-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers, such as multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating polyethylene glycol (PEG) and acetamido groups, which can improve solubility and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetamido-O-PEG1-C2-Cl involves several steps:
Starting Material: Lenalidomide is used as the starting material.
Acetamidation: The acetamido group is introduced by reacting the PEGylated lenalidomide with acetic anhydride or a similar acylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Rigorous testing for purity, potency, and stability is conducted to meet pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido and PEG moieties.
Reduction: The compound can be reduced under specific conditions, affecting the functional groups attached to the lenalidomide core.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
Lenalidomide-acetamido-O-PEG1-C2-Cl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and immune modulation.
Medicine: Explored for its potential in treating various cancers and inflammatory diseases due to its enhanced solubility and bioavailability.
Industry: Utilized in the development of new pharmaceuticals and drug delivery systems.
作用机制
Lenalidomide-acetamido-O-PEG1-C2-Cl exerts its effects through multiple mechanisms:
Molecular Targets: The compound targets cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
Pathways Involved: It modulates the immune response by affecting cytokine production and T-cell activation. Additionally, it inhibits angiogenesis by blocking the formation of new blood vessels.
相似化合物的比较
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic effects but different pharmacokinetic properties.
Lenalidomide-PEG1-azide: A related compound with a PEG chain and azide group, used in click chemistry and PROTAC research.
Uniqueness: Lenalidomide-acetamido-O-PEG1-C2-Cl stands out due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications. The incorporation of PEG and acetamido groups improves its pharmacokinetic profile, allowing for better drug delivery and reduced side effects.
属性
分子式 |
C19H22ClN3O6 |
|---|---|
分子量 |
423.8 g/mol |
IUPAC 名称 |
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22ClN3O6/c20-6-7-28-8-9-29-11-17(25)21-14-3-1-2-12-13(14)10-23(19(12)27)15-4-5-16(24)22-18(15)26/h1-3,15H,4-11H2,(H,21,25)(H,22,24,26) |
InChI 键 |
MRHYPXAKGTVXKT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)


![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)







![N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B14774183.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774189.png)

